molecular formula C19H16Cl2FN3O B11510117 (4Z)-4-{[(3,4-dichlorophenyl)amino]methylidene}-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-{[(3,4-dichlorophenyl)amino]methylidene}-2-(4-fluorophenyl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11510117
M. Wt: 392.3 g/mol
InChI Key: YOFPGQPVTGYADF-UHFFFAOYSA-N
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Description

(4Z)-4-{[(3,4-DICHLOROPHENYL)AMINO]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes dichlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[(3,4-DICHLOROPHENYL)AMINO]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the dichlorophenyl intermediate: This step involves the reaction of 3,4-dichloroaniline with appropriate reagents to form the dichlorophenyl intermediate.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, often using 4-fluorobenzaldehyde.

    Cyclization and final assembly: The final step involves cyclization and the formation of the pyrazolone ring, which is achieved through a series of condensation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{[(3,4-DICHLOROPHENYL)AMINO]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl and fluorophenyl sites.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(4Z)-4-{[(3,4-DICHLOROPHENYL)AMINO]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4Z)-4-{[(3,4-DICHLOROPHENYL)AMINO]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline derivatives: Compounds like 2,4-dichloroaniline and 3,4-dichloroaniline share structural similarities with the dichlorophenyl group.

    Fluorophenyl derivatives: Compounds such as 4-fluorobenzaldehyde and 4-fluoroaniline have similar fluorophenyl groups.

Uniqueness

The uniqueness of (4Z)-4-{[(3,4-DICHLOROPHENYL)AMINO]METHYLIDENE}-1-(4-FLUOROPHENYL)-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE lies in its combination of dichlorophenyl and fluorophenyl groups, along with the pyrazolone ring

Properties

Molecular Formula

C19H16Cl2FN3O

Molecular Weight

392.3 g/mol

IUPAC Name

4-[(3,4-dichlorophenyl)iminomethyl]-2-(4-fluorophenyl)-5-propyl-1H-pyrazol-3-one

InChI

InChI=1S/C19H16Cl2FN3O/c1-2-3-18-15(11-23-13-6-9-16(20)17(21)10-13)19(26)25(24-18)14-7-4-12(22)5-8-14/h4-11,24H,2-3H2,1H3

InChI Key

YOFPGQPVTGYADF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C=NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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